![molecular formula C28H24N2O3 B3974710 2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-N-phenylbenzamide](/img/structure/B3974710.png)
2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-N-phenylbenzamide
描述
2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-N-phenylbenzamide, also known as PH-797804, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.
作用机制
2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-N-phenylbenzamide acts as a small molecule inhibitor of p38 MAP kinase, which is a key regulator of inflammation, cancer, and neurodegenerative diseases. p38 MAP kinase is activated by various stress signals, including cytokines, growth factors, and oxidative stress. Once activated, p38 MAP kinase phosphorylates various substrates, including transcription factors, enzymes, and cytoskeletal proteins, which can lead to the production of pro-inflammatory cytokines, cell proliferation, and apoptosis. This compound inhibits the activation of p38 MAP kinase, which can reduce the production of pro-inflammatory cytokines, induce apoptosis, and protect neurons from damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis, and the protection of neurons from damage. Inhibition of pro-inflammatory cytokines can reduce inflammation, which can alleviate the symptoms of various diseases, including arthritis, asthma, and inflammatory bowel disease. Induction of apoptosis can reduce tumor growth and prevent the spread of cancer cells. Protection of neurons from damage can improve cognitive function and prevent the progression of neurodegenerative diseases.
实验室实验的优点和局限性
2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-N-phenylbenzamide has several advantages for lab experiments, including its small size, ease of synthesis, and specificity for p38 MAP kinase. Its small size allows it to penetrate cell membranes and target intracellular signaling pathways. Its ease of synthesis allows for large-scale production and testing. Its specificity for p38 MAP kinase reduces the potential for off-target effects. However, this compound also has limitations for lab experiments, including its potential toxicity, limited solubility, and potential for drug resistance. Its potential toxicity can limit its use in vivo and require extensive safety testing. Its limited solubility can limit its use in certain assays and require the use of solubilizing agents. Its potential for drug resistance can limit its long-term efficacy and require the development of alternative inhibitors.
未来方向
There are several future directions for the research and development of 2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-N-phenylbenzamide, including the optimization of its pharmacokinetic properties, the identification of its downstream targets, and the development of combination therapies. Optimization of its pharmacokinetic properties can improve its bioavailability, distribution, metabolism, and excretion, which can increase its efficacy and reduce its toxicity. Identification of its downstream targets can provide insight into the molecular mechanisms underlying its therapeutic effects and identify potential biomarkers for patient selection and monitoring. Development of combination therapies can enhance its efficacy and reduce the potential for drug resistance by targeting multiple signaling pathways. Overall, the research and development of this compound have the potential to lead to new therapeutic approaches for various diseases and improve patient outcomes.
科学研究应用
2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-N-phenylbenzamide has been shown to have potential therapeutic applications in various diseases, including inflammation, cancer, and neurodegenerative diseases. Inflammation is a complex process involving the immune system response to injury or infection. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation. Cancer is a disease characterized by uncontrolled cell growth and division. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, which can reduce tumor growth. Neurodegenerative diseases are a group of disorders characterized by the progressive loss of neurons in the brain. This compound has been shown to protect neurons from damage and improve cognitive function.
属性
IUPAC Name |
2-(3-carbazol-9-yl-2-hydroxypropoxy)-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O3/c31-21(18-30-25-15-7-4-12-22(25)23-13-5-8-16-26(23)30)19-33-27-17-9-6-14-24(27)28(32)29-20-10-2-1-3-11-20/h1-17,21,31H,18-19H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTIDCIZXFRPSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC(CN3C4=CC=CC=C4C5=CC=CC=C53)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B3974633.png)
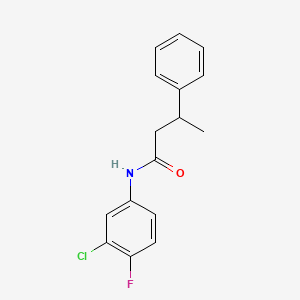
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylmethyl)prolinamide](/img/structure/B3974646.png)
![N-(2,6-diethylphenyl)-3-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B3974650.png)
![N-(5-chloro-2-methoxyphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B3974659.png)
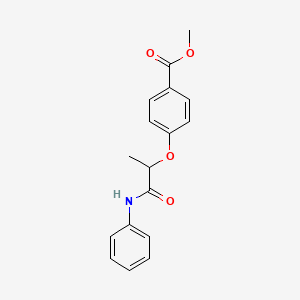
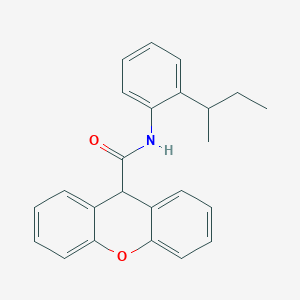
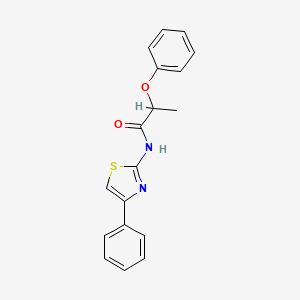
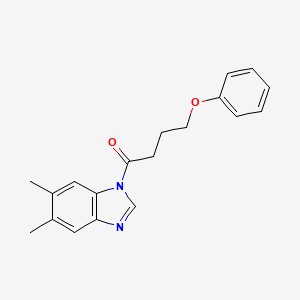
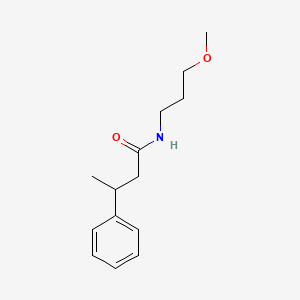
![1-[3-(4-fluorophenoxy)propyl]-4-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperazine](/img/structure/B3974729.png)
![2-(4-bromophenyl)-2-oxoethyl 4-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3974732.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3,4,5-trimethoxybenzamide](/img/structure/B3974739.png)
![1-butyl-3-[2-(2-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3974743.png)